REACTION_CXSMILES
|
C([O-])=O.[NH4+].[NH2:5][C:6]1[CH:15]=[CH:14][C:9]([O:10][CH2:11][CH2:12][OH:13])=[CH:8][C:7]=1[N+:16]([O-])=O>CO.O.[Pd]>[NH2:16][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:6]=1[NH2:5])[O:10][CH2:11][CH2:12][OH:13] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(OCCO)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was closed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered off
|
Type
|
WASH
|
Details
|
Pd/C was further washed with MeOH/water
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OCCO)C=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: CALCULATEDPERCENTYIELD | 113.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |